molecular formula C9H12ClN B1362743 N-(3-Chlorobenzyl)ethanamine CAS No. 39180-82-0

N-(3-Chlorobenzyl)ethanamine

Cat. No.: B1362743
CAS No.: 39180-82-0
M. Wt: 169.65 g/mol
InChI Key: KHDVRWXQCOMYKQ-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)ethanamine is an organic compound with the chemical formula C9H12ClN. It is a colorless to pale yellow liquid with a strong odor. This compound is commonly used in the pharmaceutical and chemical industries due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Chlorobenzyl)ethanamine can be synthesized through various methods. One common method involves the reaction of 3-chlorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorobenzyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Chlorobenzyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • N-(4-Chlorobenzyl)ethanamine
  • N-(2-Chlorobenzyl)ethanamine
  • N-(3-Bromobenzyl)ethanamine

Comparison: N-(3-Chlorobenzyl)ethanamine is unique due to the position of the chlorine atom on the benzyl ring, which influences its reactivity and biological activity. Compared to its analogs, such as N-(4-Chlorobenzyl)ethanamine and N-(2-Chlorobenzyl)ethanamine, the 3-chloro derivative often exhibits different pharmacological properties and reactivity patterns .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDVRWXQCOMYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192419
Record name Benzenemethanamine, 3-chloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39180-82-0
Record name Benzenemethanamine, 3-chloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039180820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-chloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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